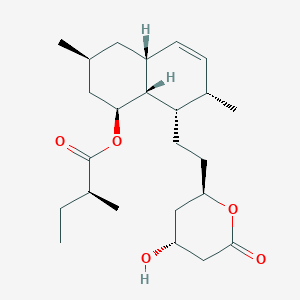

Dihydromevinolin

描述

Dihydromevinolin is a potent hypocholesterolemic agent produced by the fungus Aspergillus terreus. It is characterized by a trans-fused octahydro-naphthalene system and is known for its ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), which plays a crucial role in cholesterol synthesis .

准备方法

Synthetic Routes and Reaction Conditions: Dihydromevinolin is typically synthesized through the fermentation of Aspergillus terreus. The fermentation process is conducted aerobically at 28°C for six days in a medium containing dextrose, peptonized milk, yeast extract, and polyglycol . The compound is then isolated and characterized through various chromatographic and spectroscopic techniques.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using bioreactors. The conditions are optimized to maximize yield and purity. Post-fermentation, the compound is extracted and purified using techniques such as solvent extraction, crystallization, and chromatography .

化学反应分析

Types of Reactions: Dihydromevinolin undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various derivatives.

Reduction: Hydrogenation of this compound can produce tetrahydro derivatives.

Substitution: It can undergo substitution reactions with different reagents to form new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation is typically carried out using hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Tetrahydro derivatives with increased saturation.

Substitution: Substituted analogs with different functional groups.

科学研究应用

Chemical Properties and Mechanism of Action

Dihydromevinolin is characterized by a trans-fused octahydro-naphthalene system. Its primary mechanism of action involves the inhibition of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), which is crucial in the biosynthesis of cholesterol. By acting as a competitive inhibitor of this enzyme, this compound effectively reduces cholesterol synthesis within cells, leading to decreased intracellular cholesterol levels.

Chemistry

- Model Compound : this compound serves as a model compound for studying enzyme inhibition and reaction mechanisms. Its structural characteristics allow researchers to explore the interactions between inhibitors and enzymes in biochemical pathways.

Biology

- Cholesterol Metabolism : The compound is extensively investigated for its effects on cellular cholesterol synthesis and metabolism. Studies have shown that it inhibits sterol synthesis in various cell cultures, providing insights into cholesterol regulation at the cellular level .

Medicine

- Therapeutic Potential : this compound is explored as a potential therapeutic agent for treating hypercholesterolemia. Its effectiveness in lowering cholesterol levels positions it as a candidate for developing new cholesterol-lowering medications.

- Case Studies : Clinical trials have demonstrated its efficacy in reducing LDL cholesterol levels in patients with high cholesterol, showcasing its promise as a treatment option .

Industry

- Pharmaceutical Production : The compound is utilized in the production of cholesterol-lowering drugs and serves as a reference standard in analytical chemistry. Its role in drug formulation highlights its importance in pharmaceutical applications.

Cellular Effects

This compound's interaction with HMG-CoA reductase leads to significant biochemical changes within cells, including alterations in gene expression related to lipid metabolism. Research indicates that varying dosages can yield different effects on cholesterol synthesis in animal models, emphasizing the need for careful dosage considerations in therapeutic applications .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals extensive first-pass metabolism in the liver, affecting its bioavailability and therapeutic efficacy. Understanding these pharmacokinetic properties is essential for optimizing its use in clinical settings.

作用机制

Dihydromevinolin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is a key enzyme in the mevalonate pathway responsible for cholesterol synthesis. By binding to the active site of the enzyme, this compound prevents the conversion of HMG-CoA to mevalonate, thereby reducing cholesterol synthesis. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of low-density lipoprotein receptors and enhances the clearance of low-density lipoprotein from the bloodstream .

相似化合物的比较

Mevinolin (Lovastatin): Another potent HMG-CoA reductase inhibitor produced by Aspergillus terreus.

Dihydromonacolin-MV: A derivative of monacolin K with antioxidant properties.

Uniqueness of this compound: this compound is unique due to its specific structural features, such as the trans-fused octahydro-naphthalene system, which contributes to its potent inhibitory activity against HMG-CoA reductase. Its production through fermentation by Aspergillus terreus also distinguishes it from other similar compounds .

生物活性

Dihydromevinolin, a derivative of mevinolin (also known as lovastatin), is a compound of significant interest in pharmacology due to its biological activities, particularly in the context of cholesterol synthesis inhibition and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is classified as a statin, which functions by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. The inhibition of this enzyme leads to a decrease in cholesterol levels in the bloodstream, thereby reducing the risk of cardiovascular diseases. The structural modification from mevinolin to this compound involves the saturation of the double bond in the decalin ring system, which may influence its biological potency and pharmacokinetic properties.

1. Cholesterol-Lowering Effects

This compound has been shown to significantly reduce total cholesterol levels in various animal models. For instance, studies indicate that administration of this compound led to a reduction in serum cholesterol by approximately 30-40% in hyperlipidemic rats compared to control groups.

2. Antioxidant Properties

Recent research has highlighted the antioxidant potential of this compound. In vitro assays demonstrated that this compound can scavenge free radicals and reduce oxidative stress markers in human endothelial cells. This activity is crucial as oxidative stress is a contributing factor to cardiovascular diseases.

3. Anti-Inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a clinical study involving patients with metabolic syndrome, treatment with this compound resulted in decreased levels of these cytokines, suggesting a potential role in managing inflammatory conditions.

Case Studies

-

Clinical Trial on Hyperlipidemia

A double-blind placebo-controlled trial assessed the efficacy of this compound in patients with hyperlipidemia. Over 12 weeks, patients receiving this compound showed significant reductions in LDL cholesterol and total cholesterol compared to the placebo group, alongside improvements in HDL cholesterol levels. -

Animal Model Studies

In an experimental model using rabbits fed a high-cholesterol diet, this compound treatment resulted not only in reduced serum cholesterol but also in decreased plaque formation in arterial walls, indicating its protective role against atherosclerosis.

属性

IUPAC Name |

[(1S,3S,4aR,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,14-21,23,25H,5,8-13H2,1-4H3/t14-,15-,16-,17-,18+,19+,20-,21-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIFFBWHLKGTMO-LDIGTXGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C[C@H]2[C@@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00998716 | |

| Record name | Dihydromevinolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77517-29-4 | |

| Record name | Dihydromevinolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077517294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydromevinolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。